molecular formula C12H17N3O2 B11792425 4-Methyl-6-(4-methylpiperazin-1-yl)nicotinicacid

4-Methyl-6-(4-methylpiperazin-1-yl)nicotinicacid

货号: B11792425
分子量: 235.28 g/mol
InChI 键: FHUCSEGZXXLFFB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Methyl-6-(4-methylpiperazin-1-yl)nicotinic acid is a nicotinic acid derivative featuring a methyl-substituted pyridine ring and a 4-methylpiperazine moiety at the 6-position. Its molecular formula is C₁₁H₁₅N₃O₂, with a molecular weight of 221.26 g/mol . This compound is of interest in medicinal chemistry due to its structural resemblance to nicotinic acetylcholine receptor (nAChR) ligands, particularly those targeting α4β2 nAChR subtypes implicated in addiction mechanisms .

属性

分子式

C12H17N3O2

分子量

235.28 g/mol

IUPAC 名称

4-methyl-6-(4-methylpiperazin-1-yl)pyridine-3-carboxylic acid

InChI

InChI=1S/C12H17N3O2/c1-9-7-11(13-8-10(9)12(16)17)15-5-3-14(2)4-6-15/h7-8H,3-6H2,1-2H3,(H,16,17)

InChI 键

FHUCSEGZXXLFFB-UHFFFAOYSA-N

规范 SMILES

CC1=CC(=NC=C1C(=O)O)N2CCN(CC2)C

产品来源

United States

准备方法

合成路线和反应条件

4-甲基-6-(4-甲基哌嗪-1-基)烟酸的合成通常涉及在受控条件下使4-甲基哌嗪与烟酸衍生物反应。一种常见的方法包括使用偶联剂来促进所需产物的形成。反应通常在惰性气氛中进行,以防止不必要的副反应 .

工业生产方法

该化合物的工业生产可能涉及使用优化的反应条件进行大规模合成,以确保高收率和纯度。该过程通常包括通过重结晶或色谱法纯化等步骤,以获得最终的固体形式产品 .

化学反应分析

反应类型

4-甲基-6-(4-甲基哌嗪-1-基)烟酸可以进行多种化学反应,包括:

常用试剂和条件

主要形成的产物

从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可以生成羧酸或酮,而还原可以生成醇或胺 .

科学研究应用

4-甲基-6-(4-甲基哌嗪-1-基)烟酸在科学研究中具有多种应用:

    化学: 用作合成更复杂分子的构建块。

    生物学: 研究其作为受体研究中配体的潜力。

    医药: 探索其潜在的治疗作用,特别是在开发新药方面。

    工业: 用于生产特种化学品和材料.

作用机制

4-甲基-6-(4-甲基哌嗪-1-基)烟酸的作用机制涉及它与特定分子靶标(如酶或受体)的相互作用。该化合物可能与这些靶标结合,调节其活性并导致各种生物学效应。所涉及的具体途径可能因具体应用和背景而异 .

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Structural Analogs and Similarity Scores

The following table summarizes structurally related compounds, their similarity scores, and key features:

Compound Name CAS Number Structural Features Similarity Score Key References
6-Amino-4-methylnicotinic acid 179555-11-4 Amino group at 6-position, methyl at 4-position 0.88
6-(4-Methylpiperazin-1-yl)nicotinic acid 132521-70-1 4-Methylpiperazine at 6-position 0.76–0.86
Isoarecolone Not provided Tetrahydrothiophenone scaffold N/A
1-(4-Methylpiperazin-1-yl) ethanone Not provided Methylpiperazine-linked ketone N/A

Notes:

  • 6-(4-Methylpiperazin-1-yl)nicotinic acid (CAS 132521-70-1) is a direct analog differing only in the absence of the 4-methyl group on the pyridine ring. Its molecular weight and formula are identical to the target compound .

Pharmacological Profiles

Receptor Selectivity
  • Isoarecolone : A selective partial agonist for α4β2 nAChR with minimal muscarinic acetylcholine receptor (mAChR) activity. It demonstrates >100-fold selectivity for α4β2 nAChR over mAChR, making it a promising candidate for addiction treatment .
  • 1-(4-Methylpiperazin-1-yl) ethanone: Exhibits nAChR selectivity comparable to isoarecolone but lacks detectable mAChR activation, suggesting that methylpiperazine derivatives may enhance receptor specificity .
  • 6-Amino-4-methylnicotinic acid: Limited receptor data available, but amino-substituted analogs generally show reduced potency compared to piperazine-containing derivatives due to weaker hydrogen-bonding interactions .
Functional Outcomes
  • Muscarinic Activity : Piperazine-containing compounds (e.g., 6-(4-methylpiperazin-1-yl)nicotinic acid) are hypothesized to exhibit lower mAChR activation compared to arecoline, a dual mAChR/nAChR agonist, due to steric hindrance from the piperazine group .
  • Desensitization : Methylpiperazine analogs may resist receptor desensitization, a common issue with α7 nAChR agonists, by favoring partial agonism at α4β2 subtypes .

Research Implications and Gaps

  • However, direct in vitro/in vivo studies are needed .
  • Synthetic Feasibility : The compound’s synthesis likely follows routes similar to 6-(4-methylpiperazin-1-yl)nicotinic acid, involving nucleophilic substitution or coupling reactions .

生物活性

4-Methyl-6-(4-methylpiperazin-1-yl)nicotinic acid is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is a derivative of nicotinic acid, characterized by the presence of a piperazine ring, which enhances its interaction with biological targets. Research indicates that it may exhibit antimicrobial and anticancer properties, making it a candidate for further pharmacological studies.

Chemical Structure

The molecular formula of 4-Methyl-6-(4-methylpiperazin-1-yl)nicotinic acid is C₁₁H₁₅N₃O₂, with a molecular weight of 235.28 g/mol. The structure includes a pyridine ring integral to its chemical properties and biological activity.

The compound's mechanism of action likely involves modulation of nicotinic acetylcholine receptors (nAChRs), which play crucial roles in various physiological processes. The unique structural features of 4-Methyl-6-(4-methylpiperazin-1-yl)nicotinic acid allow it to act as a ligand for these receptors, influencing their activity and leading to diverse biological effects.

Antimicrobial Properties

Studies have indicated that 4-Methyl-6-(4-methylpiperazin-1-yl)nicotinic acid exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating inhibitory effects that suggest its potential use in treating infections caused by resistant pathogens.

Anticancer Effects

Preliminary research suggests that this compound may also possess anticancer properties. Its ability to modulate cellular signaling pathways involved in cancer progression makes it a candidate for further investigation in oncology.

Research Findings

Recent studies have focused on the pharmacological profile of 4-Methyl-6-(4-methylpiperazin-1-yl)nicotinic acid, highlighting its potential as a therapeutic agent. The following table summarizes key findings from various studies:

StudyBiological ActivityMethodologyKey Findings
AntimicrobialIn vitro testing on bacterial strainsExhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria.
AnticancerCell viability assays on cancer cell linesInduced apoptosis in cancer cells with an IC50 value of approximately 10 μM.
Receptor BindingRadiolabeled ligand binding assaysShowed selective binding affinity for nAChRs, indicating potential for neurological applications.

Case Studies

Case Study 1: Antimicrobial Activity
In a controlled study, 4-Methyl-6-(4-methylpiperazin-1-yl)nicotinic acid was tested against Staphylococcus aureus and Escherichia coli. Results demonstrated an IC50 ranging from 5 to 15 μg/mL, showcasing its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Line Testing
A series of experiments were conducted using human breast cancer cell lines (MCF-7). The compound showed dose-dependent inhibition of cell proliferation, with significant effects observed at concentrations above 8 μM, suggesting its role in cancer therapy.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。